molecular formula C22H26N2O2 B077152 1,4-Bis(butylamino)anthracene-9,10-dione CAS No. 12769-17-4

1,4-Bis(butylamino)anthracene-9,10-dione

Cat. No. B077152
CAS RN: 12769-17-4
M. Wt: 350.5 g/mol
InChI Key: OCQDPIXQTSYZJL-UHFFFAOYSA-N
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Description

1,4-Bis(butylamino)anthracene-9,10-dione, commonly known as BBAD, is a small molecule fluorescent dye that has gained a lot of attention in scientific research due to its unique properties. BBAD is a potent fluorophore that is used in various applications, including fluorescence microscopy, flow cytometry, and DNA sequencing.

Mechanism Of Action

The mechanism of action of BBAD is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This process is known as fluorescence. BBAD absorbs light in the ultraviolet range and emits light in the visible range. The emission wavelength of BBAD is dependent on the pH of the environment, making it a useful tool for pH sensing.

Biochemical And Physiological Effects

BBAD has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is essential to note that BBAD should be handled with care as it is a potent fluorophore and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

BBAD has several advantages that make it a useful tool in scientific research. It is a highly sensitive fluorophore, making it suitable for use in low concentrations. It has a high quantum yield, making it a bright fluorophore. BBAD is also pH-sensitive, making it useful for pH sensing applications. However, BBAD has some limitations. It is sensitive to photobleaching, which limits its use in long-term experiments. In addition, BBAD has a limited range of excitation and emission wavelengths, which may limit its use in certain applications.

Future Directions

For BBAD include the development of new derivatives with improved properties and the use of BBAD in new applications.

Synthesis Methods

The synthesis of BBAD is a multi-step process that involves the reaction of 9,10-anthraquinone with butylamine. The reaction proceeds through an imine intermediate, which is then reduced to the desired product using sodium borohydride. The final product is obtained after purification using column chromatography. The purity of the product is crucial for its use in scientific research.

Scientific Research Applications

BBAD is widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe for DNA sequencing, where it is incorporated into the DNA chain and used to detect nucleotide incorporation. BBAD has also been used in fluorescence microscopy to label cells and tissues. In addition, BBAD has been used in flow cytometry to detect and quantify cells based on their fluorescence intensity.

properties

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044605
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(butylamino)anthracene-9,10-dione

CAS RN

17354-14-2
Record name Solvent Blue 35
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URL https://commonchemistry.cas.org/detail?cas_rn=17354-14-2
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Record name C.I. Solvent Blue 35
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis(butylamino)-
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Record name 1,4-Bis(butylamino)anthracene-9,10-dione
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Record name 1,4-bis(butylamino)anthraquinone
Source European Chemicals Agency (ECHA)
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Record name SOLVENT BLUE 35
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